2-(2,5-Dimethylthiophen-3-yl)ethanol
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Description
Scientific Research Applications
Alcohol-Induced Apoptosis in Cells
Research by Jang et al. (2002) explored the effects of ethanol on TM3 mouse Leydig cells. Their findings demonstrated that ethanol at certain concentrations could induce classical apoptotic features in these cells, with an increase in bax and caspase-3 levels and a decrease in bcl-2 expression. This study suggests that alcohol can activate specific intracellular death-related pathways leading to apoptosis in Leydig cells (Jang et al., 2002).
Solvolysis of Organic Compounds
Fujio et al. (2007) conducted a study on the solvolysis rates of 2-[dimethyl(X-phenyl)silyl]-1-(Y-phenyl)ethyl 3,5-dinitrobenzoates in aqueous ethanol. The research analyzed the effects of substituents in the β-arylsilyl moiety and found correlations with specific parameters, providing insights into the nature of solvolysis reactions (Fujio et al., 2007).
Eco-Friendly Synthesis Processes
Brahmachari and Banerjee (2014) developed an efficient, eco-friendly synthesis method for functionalized 3,3-bis(indol-3-yl)indolin-2-ones and related derivatives using sulfamic acid as an organo-catalyst in aqueous ethanol. This process is notable for its mild reaction conditions and high yields, making it a valuable technique in pharmaceutical research (Brahmachari & Banerjee, 2014).
Density Functional Theory in Ethanol Studies
González et al. (1999) utilized density functional theory to study the structure and stability of ethanol dimers and cyclic ethanol trimers. Their research provides important insights into the molecular interactions and stability of ethanol-based compounds (González et al., 1999).
Thermodynamic Parameters in Solvation
Gomaa et al. (2018) investigated the solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide in ethanol and mixed EtOH-H2O solvents. Their research contributes to the understanding of solubility, Gibbs free energies, and other thermodynamic aspects of this compound in various solvent environments (Gomaa et al., 2018).
Mechanism of Conversion to Hydrocarbons
Derouane et al. (1978) investigated the conversion of methanol and ethanol to hydrocarbons using a synthetic zeolite. This research provides insights into the mechanisms of ethanol conversion, which is relevant for industrial applications and the production of hydrocarbons from alcohols (Derouane et al., 1978).
Catalytic Polymerization of Lactide
Csihony et al. (2005) synthesized and characterized a series of alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene, demonstrating their effectiveness as single-component catalyst/initiators for the ring-opening polymerization of lactide. This represents a significant advancement in polymer chemistry and the development of new materials (Csihony et al., 2005).
properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6-5-8(3-4-9)7(2)10-6/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSGVMNPXNASFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylthiophen-3-yl)ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.